

## [Compound Name] safety and toxicity profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IBS008738 |           |
| Cat. No.:            | B15542812 | Get Quote |

## **Introduction and Mechanism of Action**

Imatinib mesylate is a 2-phenylaminopyrimidine derivative that functions as a potent and selective small-molecule inhibitor of several protein tyrosine kinases.[1][2] It has become a standard first-line treatment for Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and c-KIT (CD117)-positive gastrointestinal stromal tumors (GIST).[3][4] The Philadelphia chromosome results from a reciprocal translocation between chromosomes 9 and 22, creating a fusion gene, BCR-ABL.[5][6] This gene produces a constitutively active Bcr-Abl tyrosine kinase, which is a key driver of the unregulated cell proliferation characteristic of CML. [6][7]

Imatinib's primary mechanism of action involves binding to the ATP-binding site of the Bcr-Abl kinase, which stabilizes the inactive conformation of the enzyme.[1][7][8] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking signal transduction pathways that control cellular proliferation and survival.[1][7] This leads to the induction of apoptosis in BCR-ABL-positive cells.[7] In addition to Bcr-Abl, imatinib also effectively inhibits the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), known as c-Kit.[1][8] This inhibition of c-Kit is the basis for its efficacy in GIST, which often feature activating mutations in the c-Kit gene.[1]













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. iv.iiarjournals.org [iv.iiarjournals.org]
- 3. The safety profile of imatinib in CML and GIST: long-term considerations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib and liver toxicity PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinPGx [clinpgx.org]
- 8. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [[Compound Name] safety and toxicity profile].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542812#compound-name-safety-and-toxicity-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com